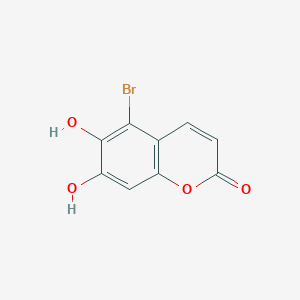
5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one typically involves the bromination of 6,7-dihydroxy-2H-1-benzopyran-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives. These derivatives are often explored for their potential biological activities .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the formulation of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
6,7-Dihydroxy-2H-1-benzopyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5,7-Dihydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its chemical reactivity and biological activity.
7-Methoxycoumarin: Contains a methoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Properties
CAS No. |
143213-06-3 |
|---|---|
Molecular Formula |
C9H5BrO4 |
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO4/c10-8-4-1-2-7(12)14-6(4)3-5(11)9(8)13/h1-3,11,13H |
InChI Key |
VJVJLBHJHXVBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


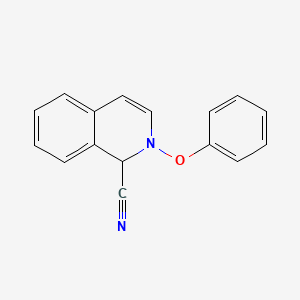
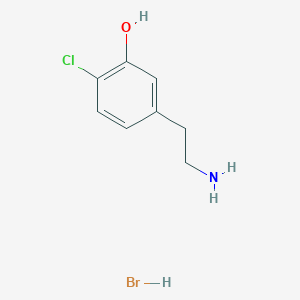
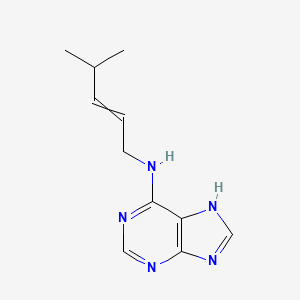

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
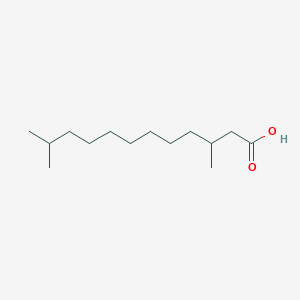
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
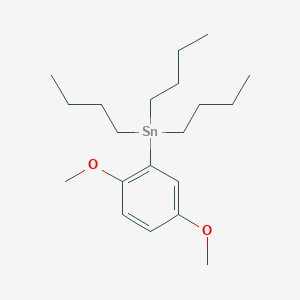
silane](/img/structure/B12558763.png)

![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
